![molecular formula C17H14OS2 B13104285 2-[3-(4-Methanethioylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13104285.png)
2-[3-(4-Methanethioylphenyl)propanoyl]thiobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(4-Methanethioylphenyl)propanoyl]thiobenzaldehyde is an organic compound with the molecular formula C17H16OS It is a complex molecule featuring both a methanethioyl group and a thiobenzaldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Methanethioylphenyl)propanoyl]thiobenzaldehyde typically involves multiple steps. One common method starts with the preparation of the intermediate 3-(4-Methanethioylphenyl)propanoyl chloride, which is then reacted with thiobenzaldehyde under controlled conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as aluminum chloride, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(4-Methanethioylphenyl)propanoyl]thiobenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: This reaction can convert the methanethioyl group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form corresponding alcohols or thiols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.
Aplicaciones Científicas De Investigación
2-[3-(4-Methanethioylphenyl)propanoyl]thiobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 2-[3-(4-Methanethioylphenyl)propanoyl]thiobenzaldehyde exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The methanethioyl group can form covalent bonds with active sites on enzymes, inhibiting their activity. Additionally, the aromatic rings can engage in π-π interactions with protein structures, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
2-[3-(4-Methylphenyl)propanoyl]benzenecarbothialdehyde: Similar in structure but with a methyl group instead of a methanethioyl group.
3-[4-(2-Methylpropyl)phenyl]propanoic Acid: Another related compound with a different functional group arrangement.
Uniqueness
2-[3-(4-Methanethioylphenyl)propanoyl]thiobenzaldehyde is unique due to the presence of both a methanethioyl group and a thiobenzaldehyde group, which confer distinct chemical properties and reactivity. This makes it particularly valuable in research applications where specific interactions with biological molecules are desired.
Propiedades
Fórmula molecular |
C17H14OS2 |
|---|---|
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
2-[3-(4-methanethioylphenyl)propanoyl]thiobenzaldehyde |
InChI |
InChI=1S/C17H14OS2/c18-17(16-4-2-1-3-15(16)12-20)10-9-13-5-7-14(11-19)8-6-13/h1-8,11-12H,9-10H2 |
Clave InChI |
SZDADOWIIAHXAE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=S)C(=O)CCC2=CC=C(C=C2)C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


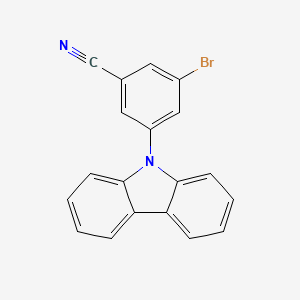

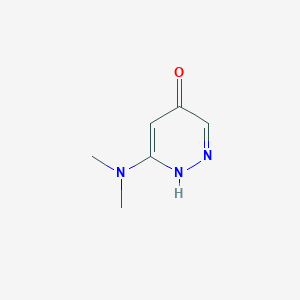

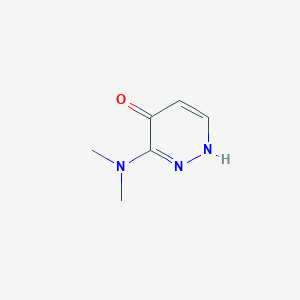
![9-Methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid](/img/structure/B13104250.png)
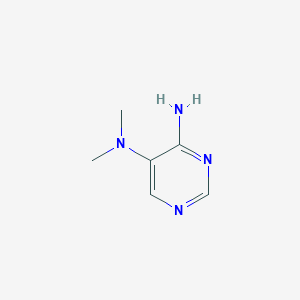
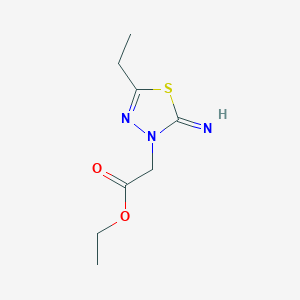
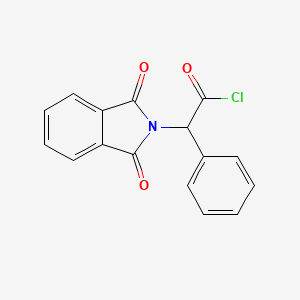

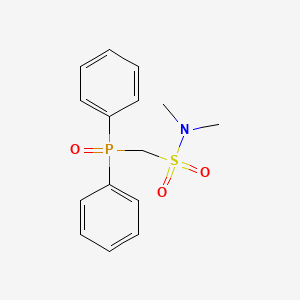

![6-Amino-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B13104273.png)
![1,2-Dihydro-3H-thieno[3,2-c]pyrazol-3-one](/img/structure/B13104277.png)
